

An In-depth Technical Guide to the Synthesis of H-0106 Dihydrochloride

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Compound of Interest

Compound Name: *H-0106 dihydrochloride*

Cat. No.: *B607906*

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This technical guide provides a comprehensive overview of a plausible synthetic route for **H-0106 dihydrochloride**, a potent Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor. Due to the limited availability of published data on the direct synthesis of this compound, this guide outlines a proposed pathway based on established synthetic methodologies for analogous structures. The synthesis is conceptually divided into the preparation of two key precursors, their subsequent coupling, and final salt formation.

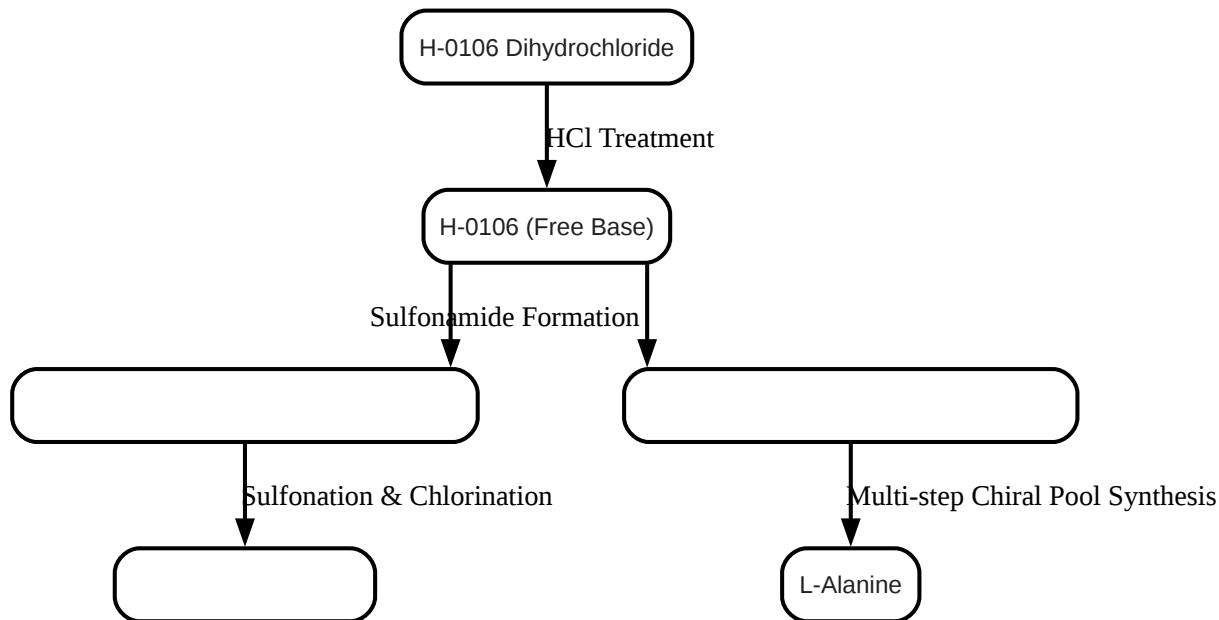
Chemical Structure and Retrosynthetic Analysis

H-0106 dihydrochloride is chemically defined as 4-Chloro-5-[(2S)-hexahydro-2-methyl-1,4-diazocin-1(2H)-yl]sulfonyl]-isoquinoline dihydrochloride.

Retrosynthetic analysis dissects the target molecule into two primary building blocks:

- Precursor A: 4-chloro-isoquinoline-5-sulfonyl chloride
- Precursor B: (2S)-hexahydro-2-methyl-1,4-diazocine

The overall synthetic strategy involves the independent synthesis of these two precursors, followed by their coupling via a sulfonamide bond formation, and finally, the formation of the dihydrochloride salt.

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Caption: Retrosynthetic analysis of **H-0106 dihydrochloride**.

Synthesis of Precursor A: 4-chloro-isoquinoline-5-sulfonyl chloride

The synthesis of this precursor can be envisioned in two main steps starting from 4-chloro-isoquinoline: regioselective sulfonation at the 5-position, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride.

Experimental Protocol

Step 1: Sulfonation of 4-chloro-isoquinoline

- In a reaction vessel suitable for aggressive reagents, 4-chloro-isoquinoline is added to fuming sulfuric acid (oleum) at a controlled temperature, typically between 0-10 °C.

- The reaction mixture is then slowly warmed to a temperature range of 20-40 °C and stirred for several hours (e.g., 10-15 hours) to ensure complete sulfonation.[1]
- The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice, leading to the precipitation of 4-chloro-isoquinoline-5-sulfonic acid.
- The solid is collected by filtration, washed with cold water, and dried. This intermediate can be used in the next step without further purification.

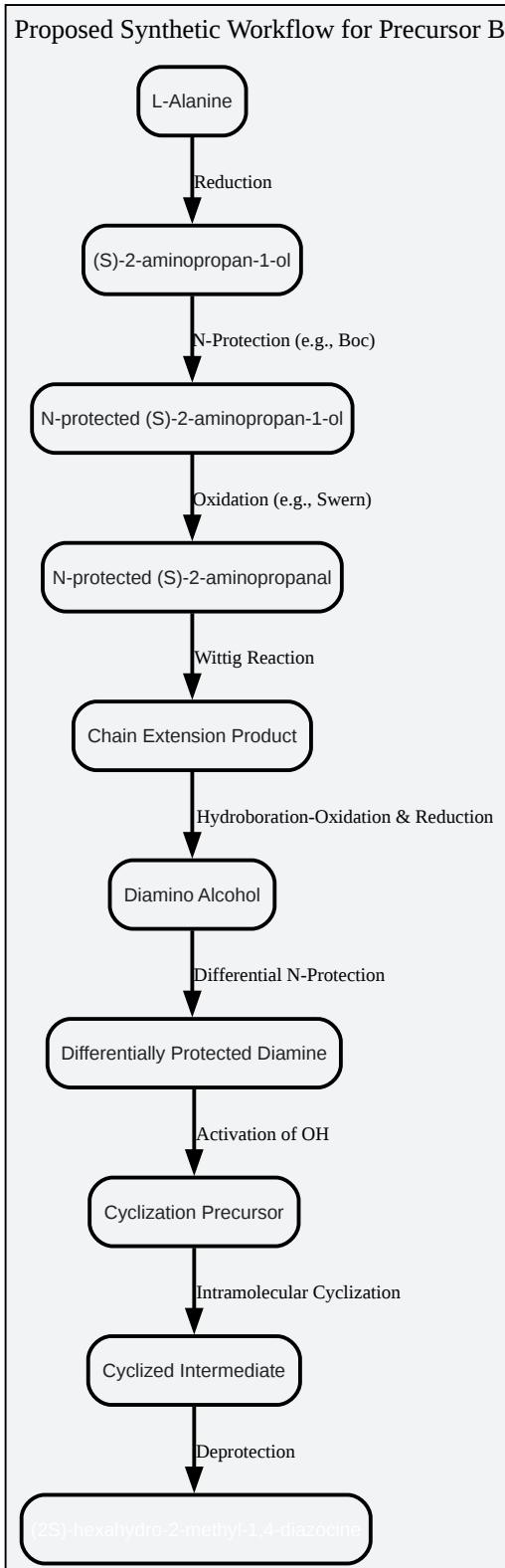
Step 2: Chlorination to 4-chloro-isoquinoline-5-sulfonyl chloride

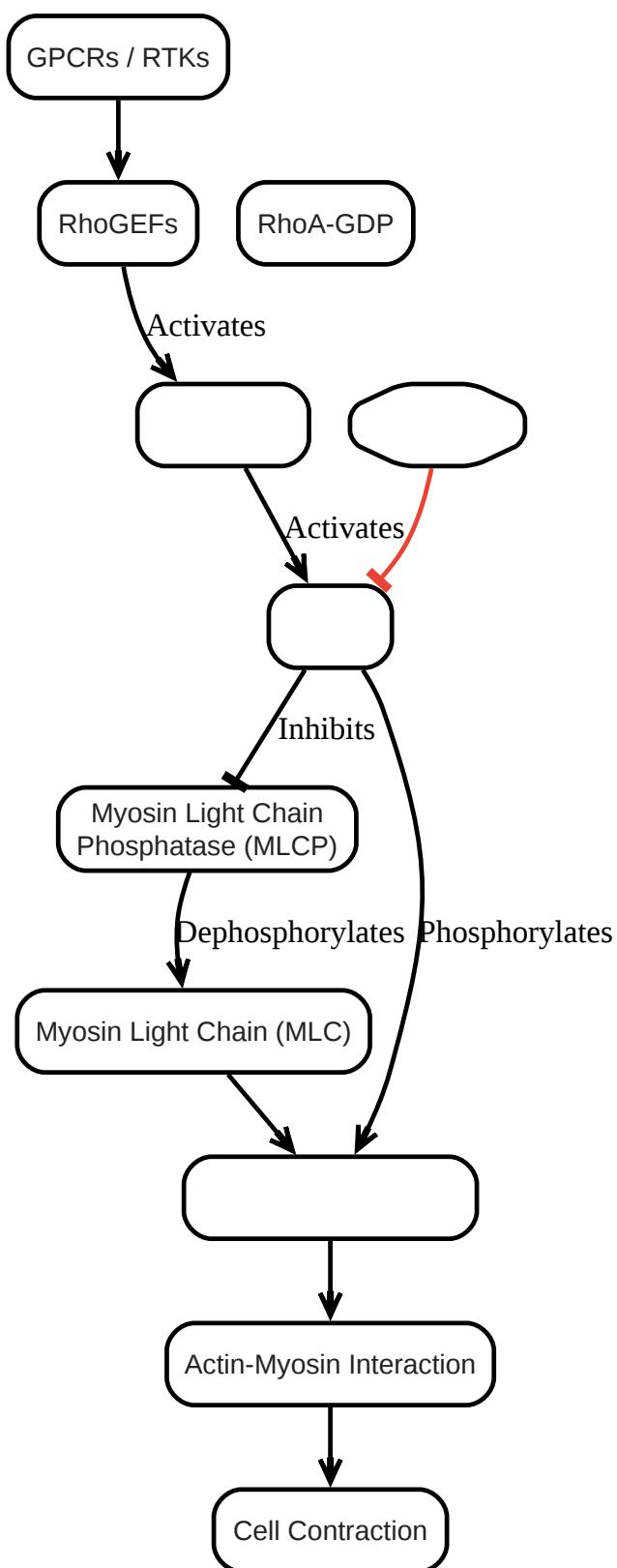
- The crude 4-chloro-isoquinoline-5-sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl_2) or phosphorus oxychloride (POCl_3), often in an inert solvent.[1]
- The mixture is heated to reflux (e.g., 70-80 °C) for a period of 2-4 hours.[1]
- After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.
- The residue is carefully quenched with ice-water, and the crude 4-chloro-isoquinoline-5-sulfonyl chloride is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the desired sulfonyl chloride. Purification can be achieved by recrystallization or column chromatography.

Parameter	Value/Condition	Reference
Sulfonylation Reagent	Fuming sulfuric acid (oleum)	[1]
Sulfonylation Temperature	20-40 °C	[1]
Chlorinating Agent	Thionyl chloride (SOCl ₂)	[1]
Chlorination Temperature	70-80 °C (Reflux)	[1]
Analogous Yield	~95.9% (for 5-isoquinoline sulfonyl chloride)	[1]

Proposed Synthesis of Precursor B: (2S)-hexahydro-2-methyl-1,4-diazocine

The synthesis of this chiral, eight-membered heterocyclic diamine is not readily available in the literature. A plausible route is proposed here, utilizing a chiral pool approach starting from the readily available amino acid, L-alanine, to establish the stereocenter. This proposed pathway involves several steps of functional group manipulation and a key cyclization step.





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References

- 1. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
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